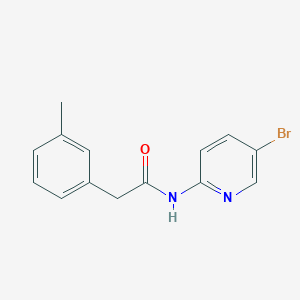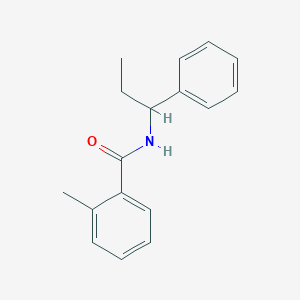
2-methyl-N-(1-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1-phenylpropyl)benzamide, also known as Flmodafinil, is a novel psychostimulant drug that has gained significant attention in the scientific community due to its potential therapeutic applications. Flmodafinil is a derivative of Modafinil, a well-known wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy and sleep apnea. Flmodafinil has been shown to be more potent and longer-lasting than Modafinil, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-(1-phenylpropyl)benzamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This results in increased wakefulness and alertness, as well as improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, as well as changes in brain activity. It has also been shown to increase the levels of certain hormones, including cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(1-phenylpropyl)benzamide in laboratory experiments is its potency and long-lasting effects, which allow for more precise and controlled studies. However, one limitation is the potential for side effects, including cardiovascular effects and changes in hormone levels, which may complicate the interpretation of results.
Orientations Futures
There are a number of potential future directions for research on 2-methyl-N-(1-phenylpropyl)benzamide, including further investigation into its cognitive enhancing effects, as well as its potential as a treatment for psychiatric disorders. Other areas of interest include its potential as a treatment for neurological disorders such as Parkinson's disease, as well as its potential as a performance-enhancing drug for athletes. Further research is needed to fully understand the potential applications of this compound and to determine its safety and efficacy in different populations.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(1-phenylpropyl)benzamide involves the reaction of Modafinil with propylamine and formaldehyde to produce the intermediate N-(1-phenylpropyl) Modafinil. This intermediate is then reacted with methyl iodide to yield this compound. The synthesis method is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Applications De Recherche Scientifique
2-methyl-N-(1-phenylpropyl)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in various fields. One area of interest is its use as a cognitive enhancer, with studies showing that this compound can improve memory, attention, and executive function in healthy individuals. Another area of research is its potential as a treatment for psychiatric disorders such as depression and ADHD, with studies showing promising results in animal models.
Propriétés
IUPAC Name |
2-methyl-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-16(14-10-5-4-6-11-14)18-17(19)15-12-8-7-9-13(15)2/h4-12,16H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOIQDJNICOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5414296.png)
![(3aS*,6aR*)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5414317.png)
![7-methyl-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5414325.png)
![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5414328.png)
![methyl 5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5414333.png)
![4-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5414338.png)
![N-[3-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5414340.png)

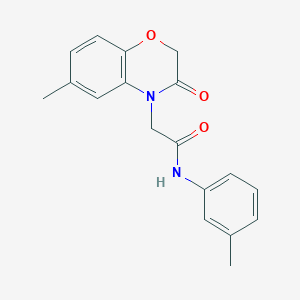
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5414356.png)
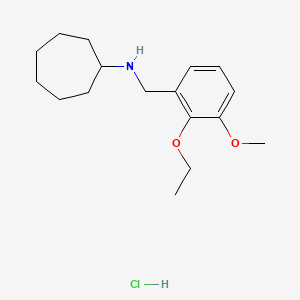
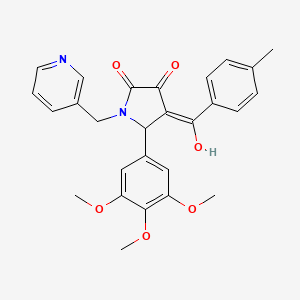
![N-cyclopropyl-4-[2-(1-pyrrolidinylmethyl)-1,4-oxazepan-4-yl]-2-pyridinecarboxamide](/img/structure/B5414378.png)
